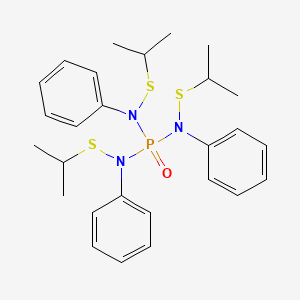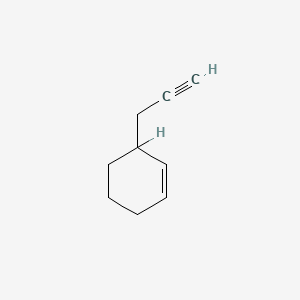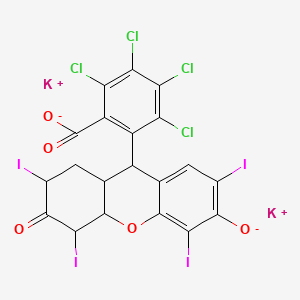
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, a chlorophenoxy group, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate alkylating agent.
Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring or the chlorophenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it back to a tertiary amine. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring or chlorophenoxy group.
Reduction: Tertiary amine derivatives.
Substitution: Substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its quaternary ammonium group suggests it may interact with biological membranes, potentially serving as an antimicrobial or antifungal agent.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific chemical functionalities.
作用机制
The mechanism of action of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites, disrupting normal cellular functions. This can lead to antimicrobial or antifungal effects, as well as potential therapeutic benefits in targeting specific cellular pathways.
相似化合物的比较
Similar Compounds
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a para-chlorophenoxy group.
((3-((o-Bromophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)dimethylmethylammonium bromide: Similar structure but with dimethyl groups instead of diethyl.
Uniqueness
((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its specific combination of functional groups. The presence of the oxetane ring, chlorophenoxy group, and quaternary ammonium group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
| 3635-14-1 | |
分子式 |
C16H25BrClNO2 |
分子量 |
378.7 g/mol |
IUPAC 名称 |
[3-[(2-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-9-7-6-8-14(15)17;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YRDOGOKIRJGZBZ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)









